molecular formula C9H15Cl3N4 B13326567 1-(6-Chloropyridazin-3-yl)piperidin-4-amine dihydrochloride

1-(6-Chloropyridazin-3-yl)piperidin-4-amine dihydrochloride

Cat. No.: B13326567
M. Wt: 285.6 g/mol
InChI Key: AGHPQDAAGORKLT-UHFFFAOYSA-N
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Description

1-(6-Chloropyridazin-3-yl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C9H13ClN4·2HCl It is a derivative of piperidine and pyridazine, characterized by the presence of a chlorine atom on the pyridazine ring

Preparation Methods

The synthesis of 1-(6-Chloropyridazin-3-yl)piperidin-4-amine dihydrochloride typically involves a series of organic reactions. One common synthetic route starts with the chlorination of pyridazine, followed by the introduction of a piperidine moiety. The final step involves the formation of the dihydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity. Industrial production methods often involve optimization of these conditions to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

1-(6-Chloropyridazin-3-yl)piperidin-4-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. .

Scientific Research Applications

1-(6-Chloropyridazin-3-yl)piperidin-4-amine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridazin-3-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied. Detailed studies are required to elucidate the precise mechanisms involved .

Comparison with Similar Compounds

1-(6-Chloropyridazin-3-yl)piperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H15Cl3N4

Molecular Weight

285.6 g/mol

IUPAC Name

1-(6-chloropyridazin-3-yl)piperidin-4-amine;dihydrochloride

InChI

InChI=1S/C9H13ClN4.2ClH/c10-8-1-2-9(13-12-8)14-5-3-7(11)4-6-14;;/h1-2,7H,3-6,11H2;2*1H

InChI Key

AGHPQDAAGORKLT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2=NN=C(C=C2)Cl.Cl.Cl

Origin of Product

United States

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